molecular formula C9H8F3N3O3 B6639205 (2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid

(2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid

Cat. No. B6639205
M. Wt: 263.17 g/mol
InChI Key: IZMBYAWVBLBYJQ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a derivative of pyrimidine and is commonly used as a reagent in protein chemistry and biochemistry.

Mechanism of Action

(2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid is a reactive compound that can covalently modify proteins by forming a stable bond with the amino acid residues. The modification of proteins by (2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid can lead to changes in the protein structure, function, and stability. (2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid is particularly useful for studying protein-protein interactions and for identifying the binding sites of small molecules on proteins.
Biochemical and Physiological Effects:
(2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of proteasomes, which are important enzymes involved in protein degradation. (2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors. In addition, (2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid has been shown to have anti-inflammatory properties and to inhibit the activity of enzymes involved in inflammation.

Advantages and Limitations for Lab Experiments

(2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid is a versatile reagent that can be used in a wide range of experiments. Its ability to modify proteins covalently makes it particularly useful for studying protein-protein interactions and for identifying the binding sites of small molecules on proteins. However, (2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid has some limitations, such as its potential toxicity and its reactivity with other molecules in the cell. Careful experimental design and control are necessary to ensure that the results obtained with (2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid are reliable and reproducible.

Future Directions

There are several future directions for research on (2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid. One area of research is the development of new methods for the synthesis of (2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid and its derivatives. Another area of research is the identification of new applications for (2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid in protein chemistry and biochemistry. For example, (2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid could be used to label proteins for structural studies or to modify proteins for therapeutic purposes. Finally, research on the mechanism of action of (2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid and its effects on cellular processes could lead to the development of new drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, (2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid, or (2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid, is a versatile reagent that has many applications in protein chemistry and biochemistry. Its ability to covalently modify proteins makes it particularly useful for studying protein-protein interactions and for identifying the binding sites of small molecules on proteins. While (2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid has some limitations, careful experimental design and control can ensure reliable and reproducible results. Future research on (2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid could lead to the development of new methods for its synthesis and new applications in protein chemistry and biochemistry, as well as the development of new drugs for the treatment of cancer and other diseases.

Synthesis Methods

(2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid can be synthesized by reacting 2-amino-5-trifluoromethylpyrimidine with di-tert-butyl dicarbonate and then coupling the resulting product with (S)-2-aminopropanoic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a high yield of (2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid.

Scientific Research Applications

(2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid is widely used in scientific research as a reagent for protein chemistry and biochemistry. It is commonly used to label proteins for fluorescence studies, to modify amino acids, and to crosslink proteins. (2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid is also used in the synthesis of peptide nucleic acids, which are used as probes for nucleic acid detection.

properties

IUPAC Name

(2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3O3/c1-4(7(17)18)15-6(16)5-2-13-8(14-3-5)9(10,11)12/h2-4H,1H3,(H,15,16)(H,17,18)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMBYAWVBLBYJQ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CN=C(N=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CN=C(N=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid

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